molecular formula C8H11ClO2 B149809 1-Methyl-2-oxocyclohexane-1-carbonyl chloride CAS No. 134519-26-9

1-Methyl-2-oxocyclohexane-1-carbonyl chloride

Cat. No. B149809
M. Wt: 174.62 g/mol
InChI Key: JEFAASBJERZAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxocyclohexane-1-carbonyl chloride is an organic chemical compound that is commonly used in scientific research. It is also known as MOC-Cl and is used as a reagent in the synthesis of various organic compounds. MOC-Cl is a colorless liquid with a pungent odor and is highly reactive.

Mechanism Of Action

The mechanism of action of MOC-Cl involves the formation of a reactive intermediate, which reacts with nucleophiles such as amines and alcohols to form the desired organic compound. The reaction is highly specific and yields high purity products.

Biochemical And Physiological Effects

MOC-Cl is not used for any biochemical or physiological effects in living organisms. It is only used in laboratory experiments for the synthesis of organic compounds.

Advantages And Limitations For Lab Experiments

MOC-Cl has several advantages in laboratory experiments. It is a highly reactive reagent and yields high purity products. It is also easy to handle and has a long shelf life. However, MOC-Cl is highly reactive and requires careful handling to avoid accidents. It is also expensive and not readily available in all laboratories.

Future Directions

There are several future directions for the use of MOC-Cl in scientific research. One potential area of research is the synthesis of new antibiotics using MOC-Cl. Another area of research is the synthesis of new heterocyclic compounds with potential applications in the pharmaceutical industry. Furthermore, the development of new catalysts for the synthesis of MOC-Cl could lead to more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of MOC-Cl is carried out by the reaction of cyclohexanone with methyl chloroformate in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and the yield of MOC-Cl is high.

Scientific Research Applications

MOC-Cl is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of beta-lactams, which are important antibiotics. MOC-Cl is also used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.

properties

CAS RN

134519-26-9

Product Name

1-Methyl-2-oxocyclohexane-1-carbonyl chloride

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

1-methyl-2-oxocyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO2/c1-8(7(9)11)5-3-2-4-6(8)10/h2-5H2,1H3

InChI Key

JEFAASBJERZAEI-UHFFFAOYSA-N

SMILES

CC1(CCCCC1=O)C(=O)Cl

Canonical SMILES

CC1(CCCCC1=O)C(=O)Cl

synonyms

Cyclohexanecarbonyl chloride, 1-methyl-2-oxo- (9CI)

Origin of Product

United States

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